

# Comparative Guide: P-007 (dCBP-1) vs. JQAD1 Degradation Kinetics

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## Compound of Interest

Compound Name: *Thalidomide-NH-CBP/p300 ligand*  
2  
Cat. No.: *B8201658*

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## Executive Summary: The Warhead Dictates the Kinetics

In the development of degraders for the paralogous histone acetyltransferases p300 (EP300) and CBP (CREBBP), P-007 (functionally synonymous with dCBP-1) and JQAD1 represent two divergent design philosophies.

The critical differentiator lies in their warhead chemistry:

- P-007 (dCBP-1): Utilizes a Bromodomain (BRD) ligand (GNE-781 analog). This results in rapid, pan-selective degradation ( hours).
- JQAD1: Utilizes a HAT domain ligand (A-485 analog).[1][2][3] This results in slow, isoform-selective degradation ( hours).

This guide dissects the kinetic profiles of these molecules to assist researchers in selecting the appropriate probe for temporal dissection of enhancer biology.

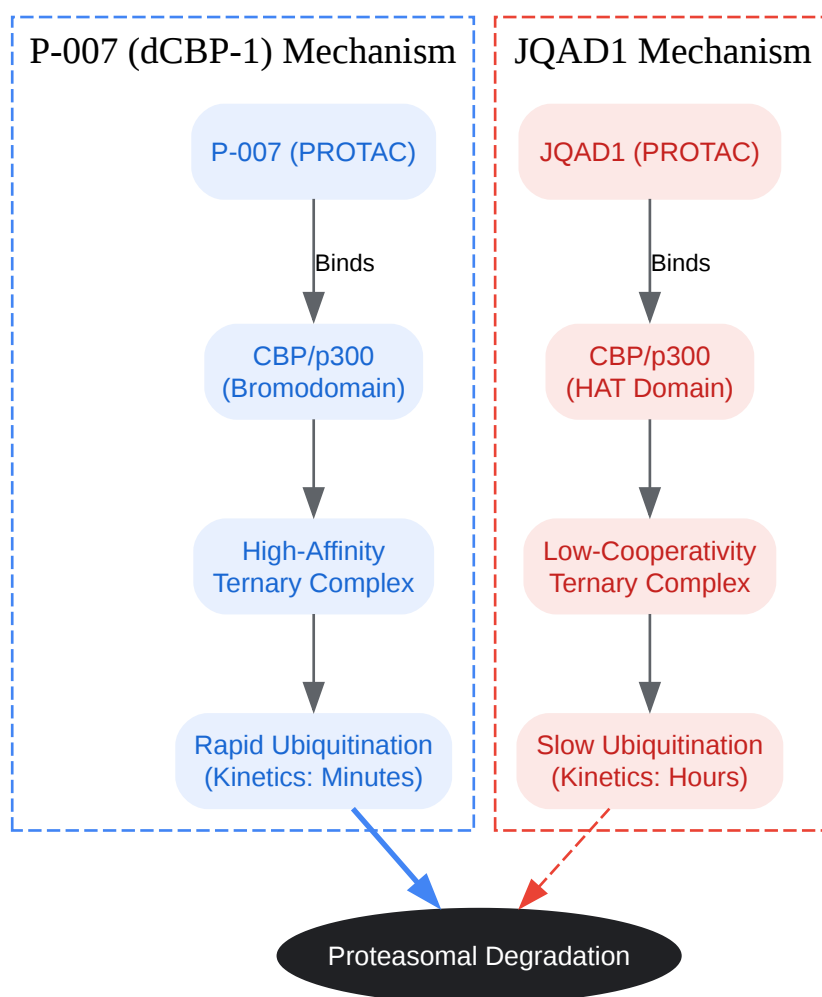
## Mechanistic Comparison & Chemical Design

Both compounds recruit the Cereblon (CRBN) E3 ligase but engage the target protein (POI) at different functional domains, fundamentally altering the ternary complex stability and ubiquitination rate.

Feature	P-007 (dCBP-1)	JQAD1
Target Engagement	Bromodomain (GNE-781 scaffold)	HAT Domain (A-485 scaffold)
E3 Ligase Recruited	Cereblon (CRBN)	Cereblon (CRBN)
Linker Chemistry	PEG-based (Flexible, ~4 units)	Alkyl chain (Hydrophobic, C12)
Binding Mode	Competitive with Acetyl-Lysine	Competitive with Acetyl-CoA
Selectivity	Pan-CBP/p300 (Equipotent)	p300 Selective (Early timepoints)

## Structural Logic Diagram

The following diagram illustrates the divergent engagement modes and downstream kinetic consequences.



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Caption: Comparative mechanistic flow. P-007 forms a high-cooperativity complex via the Bromodomain, driving rapid degradation. JQAD1 targets the HAT domain, resulting in slower kinetics.

## Degradation Kinetics: The Data

Experimental data confirms that P-007 acts as a "chemical knockout" (rapid), while JQAD1 acts as a "chemical knockdown" (gradual).

## Quantitative Metrics Table

Metric	P-007 (dCBP-1)	JQAD1	Significance
(Potency)	0.8 – 1.9 nM	~31.6 nM	P-007 is ~30x more potent in cellular assays.
(Efficacy)	>95%	~70-80%	P-007 achieves near-total clearance; JQAD1 leaves residual protein.
Onset of Action	< 1 Hour	> 6 Hours	P-007 is suitable for studying acute transcriptional changes.
Time to Max Degradation	3 – 6 Hours	24 – 48 Hours	JQAD1 requires prolonged exposure, risking compensatory feedback.
Selectivity Window	None (Degrades CBP & p300)	Transient (p300 degraded first; CBP degrades at >24h).[4]	

## Kinetic Profiles Analysis

- The "Hook Effect": P-007 exhibits a classic hook effect (loss of degradation) at concentrations >1

M due to binary complex saturation. JQAD1 shows a less pronounced hook effect due to lower binary affinity for the HAT domain.

- Recovery: Upon washout, p300/CBP levels recover within 24 hours for P-007 treated cells, provided the resynthesis rate is normal.

## Experimental Protocols for Validation

To validate these kinetics in your specific cell line (e.g., MM.1S, HEK293, or VCaP), use the following self-validating protocols.

## Protocol A: HiBiT-Lytic Kinetic Assay (High Throughput)

Best for precise

and time-course determination without Western blotting.

- Cell Engineering: CRISPR-tag endogenous EP300 or CREBBP with the 11-amino acid HiBiT tag.
- Seeding: Plate 5,000 cells/well in 96-well white-walled plates.
- Treatment:
  - P-007: Titrate 0.1 nM to 1000 nM. Measure at 1h, 3h, 6h.
  - JQAD1: Titrate 1 nM to 10
    - M. Measure at 6h, 24h, 48h.
- Detection: Add LgBiT substrate (Nano-Glo). Luminescence is directly proportional to protein abundance.
- Data QC: Normalize to DMSO control. A valid P-007 control must show >50% signal loss by 2 hours at 100 nM.

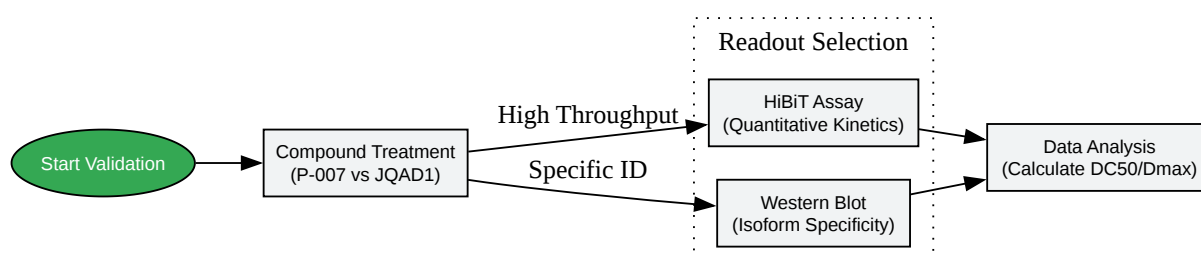
## Protocol B: Immunoblotting Time-Course (Gold Standard)

Required to distinguish p300 vs CBP selectivity.

- Preparation: Treat cells (e.g.,  $1 \times 10^6$  per condition) with 100 nM P-007 or 500 nM JQAD1.
- Timepoints: Harvest lysates at 0h, 1h, 4h, 16h, 24h, 48h.
- Antibody Selection (Critical):
  - Use specific antibodies for p300 (e.g., CST D2X4N) and CBP (e.g., CST D6C5) to avoid cross-reactivity.

- Loading Control: Vinculin or GAPDH.
- Quantification:
  - P-007 Success Criteria: >90% band loss of both p300 and CBP by 4h.
  - JQAD1 Success Criteria: Preferential loss of p300 at 16h; CBP band remains stable or degrades slightly only at 48h.

## Workflow Diagram



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Caption: Dual-stream validation workflow ensuring both kinetic precision (HiBiT) and target specificity (Western Blot).

## Strategic Recommendations

When to use P-007 (dCBP-1):

- Acute Studies: When you need to study the immediate loss of enhancer acetylation (H3K27ac) within 2-4 hours.
- Viability Assays: P-007 is significantly more cytotoxic in myeloma and prostate cancer lines due to the rapid, dual depletion of both paralogs.
- Myc-Driven Cancers: P-007 collapses c-Myc expression faster than JQAD1.

When to use JQAD1:

- Isoform Specificity: If your hypothesis requires distinguishing p300 function from CBP function (use at <24h timepoints).
- HAT-Dependent Scenarios: When comparing against the A-485 inhibitor to distinguish scaffolding vs. catalytic roles, as JQAD1 shares the same binding site.

## References

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